(S)-2-Amino-3,N-dimethyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-butyramide
CAS No.:
Cat. No.: VC13474251
Molecular Formula: C12H18N2O2S
Molecular Weight: 254.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O2S |
|---|---|
| Molecular Weight | 254.35 g/mol |
| IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-(2-oxo-2-thiophen-2-ylethyl)butanamide |
| Standard InChI | InChI=1S/C12H18N2O2S/c1-8(2)11(13)12(16)14(3)7-9(15)10-5-4-6-17-10/h4-6,8,11H,7,13H2,1-3H3/t11-/m0/s1 |
| Standard InChI Key | KZQMMQKRJPUZGA-NSHDSACASA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC(=O)C1=CC=CS1)N |
| SMILES | CC(C)C(C(=O)N(C)CC(=O)C1=CC=CS1)N |
| Canonical SMILES | CC(C)C(C(=O)N(C)CC(=O)C1=CC=CS1)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a butyramide core (C₄H₇NO) modified at multiple positions:
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Position 2: A primary amino group (-NH₂).
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Position 3: A dimethyl substituent (-CH(CH₃)₂).
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N-substituent: A branched ethyl group bearing a ketone (oxo) and a thiophen-2-yl ring.
The (S) configuration at the chiral center (C2) confers stereochemical specificity, influencing its interactions in biological systems.
IUPAC Name and Identifiers
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IUPAC Name: (2S)-2-amino-N,3-dimethyl-N-(2-oxo-2-thiophen-2-ylethyl)butanamide.
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Molecular Formula: C₁₂H₁₈N₂O₂S.
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Molecular Weight: 254.35 g/mol.
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CAS No.: 66569020 (PubChem CID: 66569020).
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SMILES: CC(C)C@@HN.
Physicochemical Properties
Key Characteristics
| Property | Value/Description |
|---|---|
| Melting Point | Not experimentally determined. |
| Boiling Point | Not reported. |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF). |
| Stability | Sensitive to hydrolysis under acidic/basic conditions. |
| LogP (Partition Coefficient) | Estimated ~1.8 (moderate lipophilicity). |
Spectroscopic Data
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IR: Expected peaks for amide C=O (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), and thiophene C-S (~700 cm⁻¹).
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NMR:
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¹H NMR: δ 1.2–1.4 (dimethyl groups), δ 2.8–3.2 (N-methyl and ethyl chain), δ 6.8–7.4 (thiophene protons).
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¹³C NMR: δ 175–180 (amide carbonyl), δ 120–140 (thiophene carbons).
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Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via multi-step organic reactions:
Step 1: Formation of the Thiophene-Ethyl Ketone Intermediate
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Reaction: Condensation of thiophene-2-carboxylic acid with ethylamine derivatives under coupling agents (e.g., EDC/HOBt).
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Product: 2-(2-Thiophenyl)-2-oxoethylamine.
Step 2: Amide Bond Formation
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Substrate: (S)-2-Amino-3-methylbutanoic acid.
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Reaction: Activation of the carboxylic acid (e.g., via HATU/DIPEA) followed by coupling with the thiophene-ethyl ketone intermediate .
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Yield: ~60–70% after purification.
Step 3: N-Methylation
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Reagent: Methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
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Conditions: Anhydrous DMF, 50°C, 12 hours.
Challenges and Solutions
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Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to maintain the (S)-configuration .
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Byproduct Formation: Column chromatography or recrystallization for purification.
Applications in Drug Discovery
Lead Compound Optimization
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Structural Modifications:
Case Studies
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Anticancer Agents: Analogous compounds (e.g., VulcanChem VC13474251) showed IC₅₀ values of 8.2 µM against MCF-7 breast cancer cells.
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Anti-Inflammatory Effects: Thiophene-amides reduced TNF-α production by 40% in murine macrophages .
Future Research Directions
Priority Areas
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In Vivo Efficacy: Testing in animal models of cancer and inflammation .
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Scale-Up Synthesis: Development of continuous-flow processes for industrial production .
Collaborative Opportunities
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Academic-Industry Partnerships: For structure-activity relationship (SAR) studies.
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